3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
CAS No.: 895831-76-2
Cat. No.: VC6956061
Molecular Formula: C14H12FN3O
Molecular Weight: 257.268
* For research use only. Not for human or veterinary use.
![3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol - 895831-76-2](/images/structure/VC6956061.png)
Specification
CAS No. | 895831-76-2 |
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Molecular Formula | C14H12FN3O |
Molecular Weight | 257.268 |
IUPAC Name | 3-(4-fluorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C14H12FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3 |
Standard InChI Key | MFDOTCVASWBNDR-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Molecular Characterization
Basic Structural Properties
3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (PubChem CID: 6458073) belongs to the pyrazolopyrimidine class of heterocyclic compounds. Its molecular formula is , with a molecular weight of 257.26 g/mol . The IUPAC name reflects its substitution pattern: a pyrazolo[1,5-a]pyrimidine scaffold substituted at position 3 with a 4-fluorophenyl group, at positions 2 and 5 with methyl groups, and at position 7 with a hydroxyl group.
Key identifiers include:
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InChI:
InChI=1S/C14H13FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,19H,1-2H3
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InChIKey:
MXUFDVCCIDBVGV-UHFFFAOYSA-N
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SMILES:
CC1=NC2=C(C(=NN2C(=C1)O)C)C3=CC=C(C=C3)F
These identifiers confirm the compound’s planar aromatic system and hydrogen-bonding capacity due to the hydroxyl group .
Spectral and Physicochemical Data
While experimental spectral data for this specific compound remains limited, analogs such as 4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide (PubChem CID: 17588914) provide indirect insights. For example:
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¹H NMR: Pyrazolo[1,5-a]pyrimidine derivatives typically show aromatic proton signals between δ 6.5–8.5 ppm, with methyl groups appearing as singlets near δ 2.0–2.5 ppm.
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MS: Electron ionization mass spectrometry of related compounds reveals fragmentation patterns dominated by the loss of substituents like fluorophenyl (–C₆H₄F) and methyl groups .
A comparative analysis of physicochemical properties is provided in Table 1.
Table 1: Comparative Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Property | 3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | 4-{[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide |
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Molecular Formula | C₁₄H₁₃FN₃O | C₂₁H₁₈FN₅O |
Molecular Weight (g/mol) | 257.26 | 375.40 |
LogP (Predicted) | 2.1 ± 0.3 | 3.8 ± 0.4 |
Hydrogen Bond Donors | 1 | 2 |
Hydrogen Bond Acceptors | 4 | 6 |
Data derived from PubChem and VulcanChem.
Synthetic Routes and Chemical Modifications
Core Synthesis Strategies
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a plausible route involves:
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Formation of the Pyrazole Ring: Reaction of 4-fluorophenylhydrazine with β-keto esters to form a substituted pyrazole.
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Annulation: Condensation with a β-diketone or cyanamide derivative to construct the pyrimidine ring .
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Functionalization: Introduction of methyl groups via alkylation and hydroxylation at position 7 using oxidative conditions.
Notably, the 7-hydroxy group enhances solubility but may limit membrane permeability, prompting derivatization into prodrugs or protected intermediates .
Key Derivatives and Analogues
Structural modifications at positions 2, 3, and 7 have been explored to optimize bioactivity:
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7-Amino Derivatives: Replacement of the hydroxyl group with an amino moiety improves kinase inhibitory activity, as seen in larotrectinib analogs .
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Fluorophenyl Substitutions: Electron-withdrawing fluorine atoms enhance metabolic stability and target binding affinity .
Structural and Electronic Analysis
X-ray Crystallography and Computational Modeling
Although no crystallographic data exists for this compound, density functional theory (DFT) calculations predict a nearly planar structure with dihedral angles <10° between the pyrazolo[1,5-a]pyrimidine core and fluorophenyl ring. The hydroxyl group participates in intramolecular hydrogen bonding with N1 of the pyrimidine ring, stabilizing the enol tautomer .
Tautomerism and Solubility
The 7-hydroxy group enables keto-enol tautomerism, influencing solubility:
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Enol Form: Dominant in polar solvents (e.g., DMSO, water), enhancing solubility via hydrogen bonding.
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Keto Form: Favored in nonpolar solvents, reducing solubility but improving lipid membrane penetration .
Biological Activities and Mechanistic Insights
Putative Targets and Mechanisms
While direct pharmacological data for this compound is scarce, structurally related pyrazolo[1,5-a]pyrimidines exhibit:
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Kinase Inhibition: Analogues like larotrectinib target tropomyosin receptor kinases (TRKs) by binding to the ATP pocket, with IC₅₀ values in the nanomolar range .
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nSMase2 Modulation: Substitutions at position 3 (e.g., morpholino groups) enhance inhibitory activity against neutral sphingomyelinase 2, a therapeutic target in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Critical SAR trends include:
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Position 3: Aryl groups (e.g., 4-fluorophenyl) improve target selectivity over off-target kinases.
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Position 7: Hydroxyl groups confer polarity but may be metabolized to reactive quinones; replacement with amines enhances metabolic stability .
Table 2: Hypothesized Biological Activities Based on Structural Analogues
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